molecular formula C22H16ClN3O3 B14978838 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide

Cat. No.: B14978838
M. Wt: 405.8 g/mol
InChI Key: RTABNOITHRIPCH-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Attachment of the Methoxybenzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide
  • N-{4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide
  • N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide

Uniqueness

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methoxybenzamide

InChI

InChI=1S/C22H16ClN3O3/c1-28-19-4-2-3-16(13-19)21(27)24-18-11-7-15(8-12-18)22-25-20(26-29-22)14-5-9-17(23)10-6-14/h2-13H,1H3,(H,24,27)

InChI Key

RTABNOITHRIPCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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